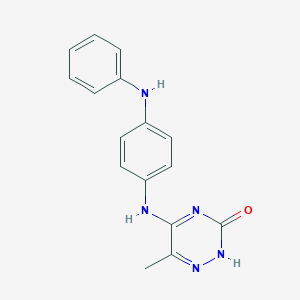
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as AMT, is a potent and selective inhibitor of protein kinase B/Akt. It has been shown to have promising potential in the treatment of cancer and other diseases related to aberrant Akt signaling.
Mecanismo De Acción
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overactive in cancer cells, leading to uncontrolled growth and resistance to treatment. By inhibiting Akt, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can induce cancer cell death and sensitize cells to other treatments.
Biochemical and physiological effects:
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This can help to slow or stop the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its selectivity for Akt. This allows researchers to specifically target the Akt pathway without affecting other cellular processes. However, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can be difficult to work with due to its low solubility and stability. Additionally, its potency can make it challenging to find the optimal concentration for experiments.
Direcciones Futuras
There are several potential future directions for research on 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of more potent and selective Akt inhibitors. Additionally, researchers are exploring the use of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in studying the effects of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one on other diseases related to Akt signaling, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer treatment and other diseases related to Akt signaling. Its selectivity for Akt makes it an attractive target for research, although its low solubility and stability can pose challenges in lab experiments. With continued research, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one may prove to be a valuable tool in the fight against cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-anilinoaniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Fórmula molecular |
C16H15N5O |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
5-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(19-16(22)21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
Clave InChI |
GEYABZPBGAUMFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)



![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)

![N-[4-(aminocarbonyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254083.png)


![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)